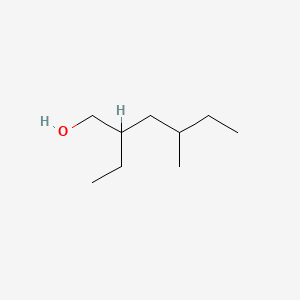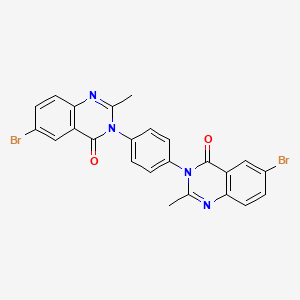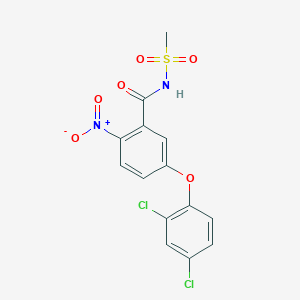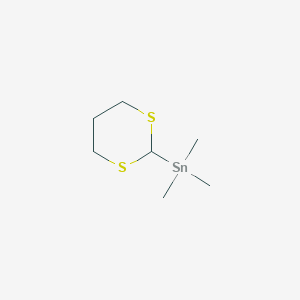
(1,3-Dithian-2-yl)(trimethyl)stannane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1,3-Dithian-2-yl)(trimethyl)stannane is a chemical compound with the molecular formula C7H14S2Sn. It is a member of the organotin compounds, which are characterized by the presence of tin atoms bonded to carbon. This compound is particularly interesting due to its unique structure, which includes a dithiane ring and a trimethylstannane group. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: (1,3-Dithian-2-yl)(trimethyl)stannane can be synthesized through the reaction of 1,3-propanedithiol with trimethyltin chloride in the presence of a base such as sodium hydride. The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under anhydrous conditions to prevent hydrolysis of the tin compound .
Industrial Production Methods: This includes optimizing reaction conditions to ensure high yield and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions where the dithiane ring is oxidized to form sulfoxides or sulfones.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Halides, alkoxides
Major Products:
Oxidation: Sulfoxides, sulfones
Reduction: Thiol derivatives
Substitution: Various substituted stannanes
Aplicaciones Científicas De Investigación
(1,3-Dithian-2-yl)(trimethyl)stannane has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of (1,3-Dithian-2-yl)(trimethyl)stannane involves the interaction of the tin atom with various molecular targets. The tin atom can form bonds with nucleophilic centers in other molecules, facilitating reactions such as nucleophilic substitution and addition . The dithiane ring can also undergo ring-opening reactions, leading to the formation of new chemical entities .
Comparación Con Compuestos Similares
(1,3-Dithian-2-yl)trimethylsilane: Similar in structure but contains silicon instead of tin.
Tributyl(1,3-dithian-2-yl)stannane: Contains a tributylstannane group instead of a trimethylstannane group.
Uniqueness: (1,3-Dithian-2-yl)(trimethyl)stannane is unique due to its combination of a dithiane ring and a trimethylstannane group, which imparts distinct reactivity and stability compared to other organotin compounds. This makes it particularly useful in specific synthetic applications where both the dithiane and stannane functionalities are required .
Propiedades
Número CAS |
68971-93-7 |
|---|---|
Fórmula molecular |
C7H16S2Sn |
Peso molecular |
283.0 g/mol |
Nombre IUPAC |
1,3-dithian-2-yl(trimethyl)stannane |
InChI |
InChI=1S/C4H7S2.3CH3.Sn/c1-2-5-4-6-3-1;;;;/h4H,1-3H2;3*1H3; |
Clave InChI |
PPESXDBFLXNSOR-UHFFFAOYSA-N |
SMILES canónico |
C[Sn](C)(C)C1SCCCS1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


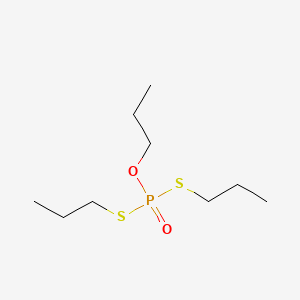

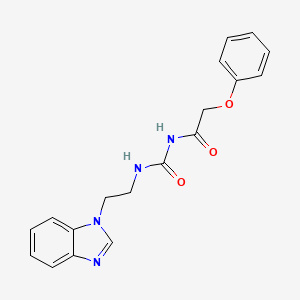
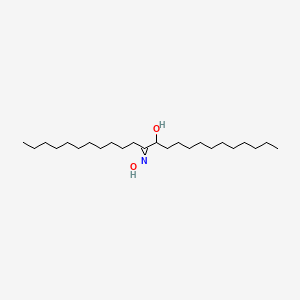
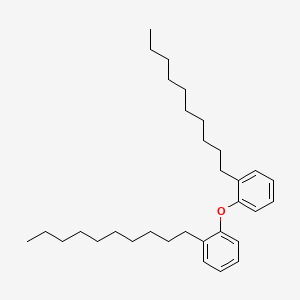

![(1R)-4,7,7-Trimethyl-3-oxobicyclo[2.2.1]heptane-2-carbonyl chloride](/img/structure/B14460371.png)

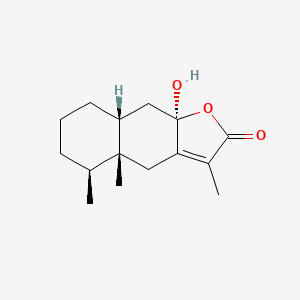
![4-methoxy-5H-thiochromeno[4,3-d]pyrimidin-2-amine](/img/structure/B14460398.png)
